6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. Its structure includes:
- A 3-phenyl group at position 2.
- A 6-[(4-chlorophenyl)methyl] substituent at position 4.
- A 7-one carbonyl group.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHWOTXVKJYVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.
Introduction of the pyrimidine ring: This step often involves the reaction of the triazole intermediate with a suitable aldehyde or ketone, followed by cyclization.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antitumor properties. For instance, studies have shown that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. The compound may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
Antimicrobial Properties
Triazolopyrimidines have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves interference with microbial DNA synthesis or inhibition of essential metabolic pathways. Compounds similar to 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Studies suggest that certain triazolopyrimidine derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines. This application is particularly promising for the development of treatments for chronic inflammatory diseases.
Herbicidal Activity
Research has indicated that triazolopyrimidine compounds can act as herbicides by inhibiting specific enzymes involved in plant growth and development. This makes them potential candidates for developing new herbicides with lower environmental impact compared to traditional agents.
Pesticidal Properties
The structural characteristics of this compound allow it to interact with biological systems in pests effectively. Preliminary studies suggest potential use as an insecticide or fungicide, targeting metabolic processes unique to pests while minimizing harm to non-target organisms.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor effects of several triazolopyrimidine derivatives, including the compound . The results demonstrated a significant reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) when treated with these compounds at specific concentrations.
Case Study 2: Antimicrobial Efficacy Testing
In another investigation focused on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced their efficacy, leading to a decrease in bacterial growth by over 70% at optimal concentrations.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents at positions 3, 6, and 7, altering molecular weight, polarity, and bioactivity.
Key Observations:
Pharmacological and Toxicological Profiles
- Low Toxicity : Triazolopyrimidine diones (e.g., 3-alkyl/aryl derivatives) exhibit minimal cytotoxicity , contrasting with oxadiazole analogs, which may have uncharacterized side effects.
- Antimicrobial Potential: Fluorinated analogs (e.g., ) show structural similarities to quinolones, hinting at antibacterial activity .
Biological Activity
The compound 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a pyrimidine system and a chlorophenyl substituent that may influence its biological activity.
Biological Activity Overview
Research has indicated that triazolopyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Some studies have demonstrated that triazolopyrimidine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in disease pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : Similar compounds have been noted to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer signaling pathways.
- DNA Interaction : Some triazolopyrimidine derivatives exhibit the ability to intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Base Compound | - | Initial activity observed |
| Chlorophenyl substitution | Increased potency | Enhanced anticancer effects |
| Phenyl group modification | Altered enzyme affinity | Varying antimicrobial effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
